molecular formula C11H10F3NO B15505205 2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one

2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one

Cat. No.: B15505205
M. Wt: 229.20 g/mol
InChI Key: UOYRXIFPAMMXMH-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one (CAS: 1556948-67-4) is an indanone derivative characterized by a trifluoroethylamine substituent at the C2 position of the indanone core . The presence of the trifluoromethyl group is known to enhance the compound's lipophilicity, which can influence its metabolic stability and membrane permeability, while the primary amine group provides a site for hydrogen bonding and further synthetic modification, making it a valuable advanced building block in medicinal chemistry and drug discovery research . This compound is related to a specific stereoisomer, (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one, which is available from chemical suppliers . Researchers are advised to characterize the compound using techniques such as ¹H/¹³C NMR and IR spectroscopy . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, and is not approved for human or veterinary consumption .

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

2-(1-amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)10(15)8-5-6-3-1-2-4-7(6)9(8)16/h1-4,8,10H,5,15H2

InChI Key

UOYRXIFPAMMXMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(C(F)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Effects

The indanone scaffold is common among many derivatives, but substituents dictate their properties:

  • 2-(4-Hydroxybenzylidene)-2,3-dihydroinden-1-one: Features a hydroxybenzylidene group, enabling conjugation and π-π stacking interactions. The electro-withdrawing indanone and electro-donating hydroxybenzylidene create a push-pull system, influencing optical properties .
  • 3-(1-Amino-2,2,2-trifluoroethylidene)-2-iminoindan: Contains a trifluoroethylidene-imino group, exhibiting tautomerism between enaminoimine and aminoimine forms. X-ray studies show a 60:40 tautomeric equilibrium in dioxane complexes, highlighting dynamic structural behavior absent in the target compound .
  • Benzylthio-substituted indanones: Substituents like benzylthio or chloro groups enhance antimalarial activity by increasing electrophilicity and membrane permeability .

Table 1: Structural Features of Selected Indanone Derivatives

Compound Key Substituent Tautomerism Electronic Effects Reference
Target Compound 1-Amino-2,2,2-trifluoroethyl No Strong electron-withdrawing (CF₃)
2-(4-Hydroxybenzylidene)-indanone Hydroxybenzylidene No Push-pull conjugation
3-(Trifluoroethylidene)-2-iminoindan Trifluoroethylidene-imino Yes (60:40) Tautomer-dependent reactivity
(E)-2-[4-(Benzylthio)benzylidene]-indanone Benzylthio No Enhanced electrophilicity

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. For example, 2-(trifluoroacetyl)-indanone has a molar mass of 228.17 g/mol and is stored at 2–8°C due to stability concerns .
  • Crystal Packing: Indanones with extended conjugation (e.g., 2-(4-carbazolylbenzylidene)-indanone) form herringbone-packed layers (d = 3.4 Å), whereas tautomeric compounds like 3-(trifluoroethylidene)-iminoindan exhibit disordered packing due to tautomerism .

Preparation Methods

Cyclization of 1,6-Enynes via Copper-Catalyzed Annulation

A copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes with Togni’s reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) and trimethylsilyl cyanide (TMSCN) enables the construction of trifluoromethylated 1-indanones. This method, developed by Chen et al., proceeds via a radical-triggered cascade:

  • Radical Initiation : Togni’s reagent generates a CF₃ radical under Cu(II) catalysis.
  • Addition/Cyclization : The CF₃ radical adds to the alkyne moiety of the enyne, inducing a 5-exo-dig cyclization to form the indanone ring.
  • Oxidation/Nucleophilic Attack : The intermediate is oxidized, followed by cyanide incorporation from TMSCN.

Key Reaction Parameters

Parameter Value/Detail Source
Catalyst Cu(OTf)₂ (10 mol%)
Reagents Togni’s reagent (3 equiv), TMSCN (2 equiv)
Temperature 50°C
Yield 45–78%

Friedel-Crafts Acylation of Indene Derivatives

Alternative routes employ Friedel-Crafts acylation of indene precursors. For example, 2,3-dihydro-1H-inden-1-one can be synthesized via AlCl₃-mediated cyclization of γ-phenylpropanoyl chloride. While less direct for introducing trifluoroethylamino groups, this method provides a versatile indanone precursor for subsequent functionalization.

Alternative Pathways: Reductive Amination

Reductive amination offers a one-step route to introduce the amino group. For example, 2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one is treated with ammonium acetate and NaBH₃CN to yield the target compound.

Critical Parameters

Parameter Value Source
Reducing Agent NaBH₃CN (2 equiv)
Temperature rt, 24 h
Yield 54%

Challenges and Optimization

Steric Hindrance and Regioselectivity

The 2-position of the indanone core is sterically congested, complicating nucleophilic substitutions. Microwave-assisted synthesis (150°C, 30 min) improves reaction efficiency, increasing yields by 15–20%.

Purification of Hydrophobic Intermediates

Chromatographic purification of trifluoroethyl-containing compounds often requires reverse-phase HPLC. For example, 2-(1-amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one is isolated using a C18 column (MeCN/H₂O, 70:30).

Q & A

Basic Question: What are the key structural features of 2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one, and how do they influence its reactivity?

Answer:
The compound features a 2,3-dihydroinden-1-one core (a bicyclic ketone) substituted with a 1-amino-2,2,2-trifluoroethyl group . Key structural influences include:

  • Trifluoroethyl group : The strong electron-withdrawing effect of the CF₃ group enhances electrophilic character at the ketone, facilitating nucleophilic additions or condensations.
  • Amino group : The primary amine (-NH₂) enables participation in hydrogen bonding and Mannich/Michael reactions, critical for generating bioactive derivatives .
  • Conjugation : The planar dihydroindenone system allows π-π stacking interactions, relevant for crystallographic studies and receptor binding .

Basic Question: What spectroscopic methods are recommended for characterizing this compound?

Answer:
A multi-technique approach is advised:

  • ¹H/¹³C NMR :
    • Aromatic protons : Expected δ 7.2–7.6 ppm (multiplet, indenone ring).
    • CF₃CH₂ group : δ 3.8–4.2 ppm (quartet, J ≈ 8–10 Hz) for CH₂ adjacent to CF₃.
    • NH₂ protons : δ 1.5–2.5 ppm (broad singlet, exchangeable with D₂O) .
  • IR Spectroscopy :
    • Strong C=O stretch at ~1680 cm⁻¹.
    • N-H stretches at ~3300 cm⁻¹ (amine) .
  • X-ray Crystallography : For absolute configuration determination, use SHELX software (SHELXL for refinement; SHELXS for structure solution) .

Advanced Question: How can experimental charge density analysis elucidate non-covalent interactions in halogenated derivatives of 2,3-dihydroinden-1-one?

Answer:
Charge density studies (e.g., Bader’s Quantum Theory of Atoms in Molecules) quantify interactions like:

  • C–X···O Halogen Bonds : Observed in brominated analogs (e.g., 2,2-dibromo-2,3-dihydroinden-1-one), with bond critical point (BCP) electron density (ρ) ~0.05–0.10 eÅ⁻³ and interaction energy comparable to moderate hydrogen bonds .
  • CF₃ Group Effects : The electron-deficient "σ-hole" on fluorine atoms may engage in weak C–F···H–C interactions, influencing crystal packing and solubility .
    Methodology : High-resolution X-ray data combined with multipole refinement (using programs like MOLLY) .

Advanced Question: What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo studies for Mannich base derivatives of 2,3-dihydroinden-1-one?

Answer:
Discrepancies often arise from metabolic stability or bioavailability differences. Solutions include:

  • Selectivity Index (SI) Optimization : Calculate SI = (IC₅₀ normal cells)/(IC₅₀ tumor cells). Compounds with SI > 3 (e.g., MT8 in ) are prioritized .
  • Pharmacokinetic Profiling : Assess metabolic degradation using liver microsomes. Introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability .
  • 3D Tumor Models : Replace 2D cell cultures with spheroids/organoids to mimic in vivo conditions .

Advanced Question: What challenges exist in synthesizing enantiomerically pure this compound, and how can chiral resolution be optimized?

Answer:
Challenges :

  • Racemization during synthesis due to the labile NH₂ group.
  • Low diastereomeric excess in Mannich reactions .
    Solutions :
  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) .
  • Chiral Chromatography : Employ polysaccharide-based columns (Chiralpak® AD-H) with hexane/ethanol mobile phases .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during synthesis .

Advanced Question: How do structural modifications at the indenone core affect the biological activity of fluorinated derivatives?

Answer:
Key modifications and effects:

Modification Biological Impact Reference
5,7-Dimethoxy substitution Enhances cytotoxicity via ROS generation
Chlorination (C-4 or C-6) Improves antiparasitic activity (e.g., antimalarial)
Benzylidene substitution Increases selectivity for cancer cell lines

Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., MTT for cytotoxicity) and docking simulations to identify target binding sites .

Data Contradiction Analysis Example

Issue : A compound shows high cytotoxicity in HSC-2 cells (oral squamous carcinoma) but low activity in Ca9–22 (gingival carcinoma).
Resolution :

  • Cell Line Heterogeneity : Profile receptor expression (e.g., EGFR, VEGFR) to identify target specificity.
  • Microenvironment Factors : Test under hypoxic conditions (mimicking tumor niches) using Seahorse assays .

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